3-isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-[(4-methoxyphenyl)methyl]-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-13(2)11-26-20(28)18-19(24(5)22(26)29)23-21-25(14(3)15(4)27(18)21)12-16-7-9-17(30-6)10-8-16/h7-10,13H,11-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFRKPBWEKBRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Isobutyl-8-(4-methoxybenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazo[2,1-f]purine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24N4O2
- Molecular Weight : 336.43 g/mol
The biological activity of this compound is believed to be mediated through its interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating signaling cascades that lead to the production of pro-inflammatory cytokines.
Key Mechanisms:
- TLR Agonism : The compound acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways that promote immune responses.
- Cytokine Induction : Research indicates that the compound can induce the production of various cytokines such as IL-6 and TNF-alpha in immune cells.
Antitumor Activity
Research has shown that this compound exhibits significant antitumor activity. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.0 | Induction of apoptosis via caspase activation |
| MCF-7 | 7.5 | Cell cycle arrest at G0/G1 phase |
| A549 | 6.0 | Inhibition of angiogenesis |
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory properties. In vitro studies revealed that it enhances the activity of dendritic cells and macrophages:
| Immune Cell Type | Effect Observed |
|---|---|
| Dendritic Cells | Increased antigen presentation |
| Macrophages | Enhanced phagocytic activity |
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Variations in substituents on the imidazoquinoline scaffold can lead to different levels of TLR agonistic activity:
- Isobutyl Group : Essential for enhancing lipophilicity and cellular uptake.
- Methoxybenzyl Substituent : Contributes to receptor binding affinity.
Clinical Trials
A recent clinical trial investigated the use of this compound as an adjuvant in cancer immunotherapy. Results indicated improved patient responses when administered alongside standard chemotherapy regimens.
Comparative Studies
Comparative studies with other known TLR agonists revealed that this compound exhibited superior activation of TLR pathways compared to imiquimod and resiquimod.
Comparison with Similar Compounds
Role of Position 8 Substitutions
- Arylpiperazinylalkyl Groups (e.g., AZ-853, AZ-861): These substituents confer high affinity for 5-HT1A/5-HT7 receptors, with fluorinated phenyl groups enhancing metabolic stability and receptor selectivity .
- However, its larger size compared to piperazinyl groups could reduce PDE4B/PDE10A inhibitory activity .
Impact of Position 3 Substituents
- Isobutyl vs. Butyl (e.g., Target Compound vs. CB11): The branched isobutyl group in the target compound may improve membrane permeability compared to CB11’s linear butyl chain, though this could reduce PPARγ binding efficiency .
- Fluorobenzyl Groups (e.g., ): Fluorine atoms enhance electronegativity and metabolic stability but may reduce 5-HT receptor affinity compared to methoxybenzyl derivatives .
Pharmacological and Pharmacokinetic Considerations
- Metabolic Stability : Piperazinylalkyl derivatives (e.g., AZ-853) exhibit moderate stability in human liver microsomes (HLMs), whereas methoxybenzyl groups (as in the target compound) may prolong half-life due to reduced oxidative metabolism .
- Side Effects : Isobutyl and methyl groups may mitigate cardiovascular side effects (e.g., hypotension) seen in piperazinyl derivatives by avoiding α1-adrenergic receptor antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
